6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. It is commonly known as 4-Methyl-Ephenidine or MXP. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mechanism of Action
The exact mechanism of action of 6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one is not fully understood. However, it is believed to work by interacting with the brain's receptors for serotonin and dopamine, which are neurotransmitters that regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one has various biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine, which can lead to an increase in mood and a decrease in anxiety and depression. It has also been shown to have analgesic properties, which can help alleviate pain.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods. However, one limitation is that its effects on the brain and body are not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Another area of research is its potential use as an analgesic for chronic pain. Additionally, more research is needed to determine its safety and potential side effects.
Synthesis Methods
The synthesis of 6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one involves the reaction of 4-methylphenylacetic acid with 2,3-dimethoxybenzaldehyde, followed by a reduction reaction and cyclization. The final product is obtained through purification and crystallization.
Scientific Research Applications
6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one has various applications in scientific research. It is commonly used as a research chemical in the field of pharmacology and neuroscience. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and chronic pain.
properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylanilino)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-4-6-11(7-5-10)18-16-12-8-9-13(20-2)15(21-3)14(12)17(19)22-16/h4-9,16,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGYLXWWRSOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Isobenzofuran-1-one, 6,7-dimethoxy-3-p-tolylamino- |
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